4-Amino-2,5-dichlorobenzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4-amino-2,5-dichlorobenzonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 |
InChI Key |
VFZOPOZDIBQSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
4-Amino-2,5-dichlorobenzonitrile CAS 18448-83-4 properties
Topic: 4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers
Strategic Intermediate for Agrochemical and Pharmaceutical Scaffolds
Executive Summary
4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) is a highly functionalized aromatic building block characterized by a rare substitution pattern that combines an electron-withdrawing nitrile group with an electron-donating amino group, flanked by two chlorine atoms. This "push-pull" electronic architecture makes it a valuable scaffold in the synthesis of high-potency herbicides (auxin mimics) and kinase inhibitors in oncology.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, specifically focusing on the regioselectivity challenges posed by its asymmetric halogenation.
Physicochemical Profile
The molecule exhibits low water solubility but high solubility in polar organic solvents (DMSO, DMF), typical of polychlorinated anilines.
| Property | Value / Description |
| CAS Registry Number | 18448-83-4 |
| IUPAC Name | 4-Amino-2,5-dichlorobenzonitrile |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 128–132 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~2.5 (Estimated; reduced basicity due to Cl/CN induction) |
| Electronic Character | Deactivated ring (net electron-deficient) |
Synthetic Architecture & Production
The synthesis of CAS 18448-83-4 is non-trivial due to the directing effects of the substituents. Direct chlorination of 4-aminobenzonitrile typically yields the 3,5-dichloro isomer (ortho to the amino group). Accessing the 2,5-dichloro pattern requires a route that leverages the meta-directing nature of the nitrile or starts from a pre-halogenated precursor.
Validated Synthetic Pathway (Nitration Route)
The most robust industrial route avoids direct chlorination of the aniline. Instead, it utilizes 2,5-dichlorobenzonitrile as the starting material.[1]
-
Precursor Synthesis: 1,2,4-Trichlorobenzene is subjected to Rosenmund–von Braun cyanation (CuCN) to yield 2,5-dichlorobenzonitrile.[2]
-
Regioselective Nitration: The nitrile group directs incoming electrophiles to the meta position.[2] However, the chlorine atoms are ortho/para directors.[2]
-
Electronic Logic: The C4 position is para to the C1-CN (deactivating) but para to the C5-Cl (activating) and ortho to the C3-H. The C4 position is sterically accessible and electronically favored for nitration compared to C6.
-
-
Reduction: The resulting nitro group is reduced to the amine using Iron/HCl (Béchamp) or catalytic hydrogenation.[2]
Pathway Visualization (DOT)[2]
Figure 1: Retrosynthetic analysis showing the preferred nitration-reduction sequence to achieve the 2,5-dichloro substitution pattern.
Reactivity Profile & Chemo-Selectivity
The utility of CAS 18448-83-4 lies in its three distinct reactive handles, which can be engaged selectively based on reaction conditions.
The "Deactivated" Amine
The amino group at C4 is significantly less nucleophilic than in unsubstituted aniline due to the inductive electron-withdrawal of the two chlorine atoms and the nitrile group.
-
Implication: Acylation or alkylation reactions require stronger bases (e.g., NaH, LiHMDS) or elevated temperatures compared to standard anilines.[2]
-
Diazotization: The amine can still be diazotized (NaNO₂/HCl) to form diazonium salts, enabling Sandmeyer reactions to introduce Iodine, Fluorine, or Hydroxyl groups.
Orthogonal Halogen Reactivity (The C2 vs. C5 Chlorine)
This is the most critical feature for medicinal chemistry.
-
C2-Chlorine (Ortho to Nitrile): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[2] The strong electron-withdrawing nitrile group lowers the energy of the Meisenheimer complex intermediate at the ortho position.
-
C5-Chlorine (Meta to Nitrile): This position is deactivated towards SNAr but remains susceptible to Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Workflow: To functionalize both positions, researchers should perform SNAr at C2 before attempting Pd-coupling at C5, or use specialized ligands (e.g., XPhos) to override electronic bias.
Reactivity Visualization (DOT)
Figure 2: Divergent reactivity map highlighting the regioselective activation of the C2-Chlorine by the Nitrile group.
Experimental Protocol: Regioselective SNAr Displacement
Objective: Selective substitution of the C2-Chlorine (ortho to CN) with a secondary amine, preserving the C5-Chlorine for later functionalization.
Reagents:
-
Substrate: 4-Amino-2,5-dichlorobenzonitrile (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a dried reaction vial with 4-amino-2,5-dichlorobenzonitrile (1.0 mmol, 187 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
-
Solvation: Add anhydrous DMF (3.0 mL) and stir at room temperature for 5 minutes under N₂ atmosphere.
-
Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C . Note: The nitrile activation allows this to proceed at moderate temperatures.[2] Higher temperatures (>120°C) may lead to double substitution.[2]
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.[2]5) should convert to a more polar product.
-
Workup: Upon completion (approx. 4-6 hours), cool to RT and pour into ice-water (20 mL). The product typically precipitates.[2]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol to yield 4-amino-5-chloro-2-morpholinobenzonitrile.
Handling & Safety (HSE)
This compound is a halogenated aromatic nitrile and must be handled with strict containment.[2]
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3] Potential for methemoglobinemia (cyanosis) due to the aniline moiety.[2][4]
-
Metabolism: Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism.[2]
-
PPE Requirements:
-
Spill Protocol: Do not wash into drains.[2][5] Adsorb with inert material and dispose of as hazardous organic waste (incineration).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12301 (Analogs) and Nitrile Reactivity.[2] Retrieved from [2]
-
Sigma-Aldrich (Merck). Safety Data Sheet: Chlorinated Aminobenzonitriles.[2] Retrieved from
-
BenchChem. Suzuki Coupling Protocols for Chlorinated Pyridines and Benzonitriles.[2] Retrieved from [2]
-
MDPI (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes and Aryl Chlorides.[2] Retrieved from [2]
-
Google Patents. Process for the preparation of amino-chloro-benzonitriles (DE3340348A1).[2] Retrieved from [2]
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4-Amino-2,5-dichlorobenzonitrile chemical structure and molecular weight
An In-Depth Technical Guide to 4-Amino-2,5-dichlorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2,5-dichlorobenzonitrile (CAS No. 18448-83-4), a key chemical intermediate with significant utility in the fields of pharmaceutical and agrochemical research. This document details its chemical structure, physicochemical properties, established synthetic routes, and analytical characterization methods. Furthermore, it explores the compound's reactivity and highlights its role as a versatile building block in modern drug discovery, grounded in its unique electronic and structural characteristics. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this important scaffold.
Chemical Identity and Physicochemical Properties
4-Amino-2,5-dichlorobenzonitrile is a polysubstituted aromatic compound featuring an amine (-NH₂), a nitrile (-C≡N), and two chlorine (-Cl) atoms on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.
Nomenclature and Identifiers
Proper identification is critical for regulatory compliance and scientific accuracy. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 18448-83-4 | [ChemicalBook][1] |
| IUPAC Name | 4-amino-2,5-dichlorobenzonitrile | [ChemicalRegister][2] |
| Molecular Formula | C₇H₄Cl₂N₂ | [ChemicalBook][1] |
| Molecular Weight | 187.03 g/mol | [Sigma-Aldrich] |
| Synonyms | Benzonitrile, 4-amino-2,5-dichloro- | [ChemicalRegister][2] |
Molecular Structure
The structure consists of a benzonitrile core with substituents at positions 2, 4, and 5. The amino group at position 4 acts as an electron-donating group, while the chlorine atoms at positions 2 and 5 are electron-withdrawing. This electronic interplay influences the reactivity of the aromatic ring and the functional groups.
Caption: Chemical structure of 4-Amino-2,5-dichlorobenzonitrile.
Synthesis and Manufacturing
The synthesis of 4-Amino-2,5-dichlorobenzonitrile is not trivial and typically involves a multi-step pathway. A common and logical approach begins with a more readily available starting material, such as 1,2,4-trichlorobenzene or 1,4-dichlorobenzene.
Prominent Synthetic Route
A plausible and industrially relevant synthetic pathway involves the following sequence:
-
Nitration: 1,4-dichlorobenzene is nitrated to form 2,5-dichloronitrobenzene. This reaction requires strong acidic conditions, typically a mixture of nitric acid and sulfuric acid.[3][4]
-
Reduction: The nitro group of 2,5-dichloronitrobenzene is then reduced to an amino group to yield 2,5-dichloroaniline.
-
Cyanation: The introduction of the nitrile group can be challenging. A common method for similar structures is the Sandmeyer reaction, which would involve diazotization of the aniline followed by reaction with a cyanide salt. However, a more direct route starts from 1,2,4-trichlorobenzene.
A patented method describes the cyanation of 1,2,4-trichlorobenzene using cuprous cyanide and a high-boiling tertiary amine (like quinoline) at elevated temperatures (200-240°C) to selectively produce 2,5-dichlorobenzonitrile.[5] This intermediate can then be nitrated and subsequently reduced to afford the final product.
Caption: A representative synthetic pathway to 4-Amino-2,5-dichlorobenzonitrile.
Protocol: Nitration of 1,4-Dichlorobenzene
This protocol is a representative example for the synthesis of a key intermediate and should be performed by trained personnel with appropriate safety precautions.
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.
-
Acid Mixture: Carefully add concentrated sulfuric acid to the flask. While stirring, slowly add concentrated nitric acid via the dropping funnel, ensuring the temperature is maintained below 10°C.
-
Substrate Addition: Once the acid mixture is prepared and cooled, slowly add molten or dissolved 1,4-dichlorobenzene. The reaction is exothermic; control the rate of addition to maintain the temperature between 35-65°C.[3]
-
Reaction Monitoring: Stir the mixture vigorously for 2-5 hours.[4] Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The solid product, 2,5-dichloronitrobenzene, will precipitate.
-
Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a dilute sodium carbonate solution.[3] The product can be further purified by recrystallization from ethanol or by distillation under reduced pressure.
Analytical Characterization
Confirming the identity and purity of 4-Amino-2,5-dichlorobenzonitrile is essential for its use in further synthesis. A combination of spectroscopic and chromatographic methods is employed.
| Method | Expected Observations |
| ¹H NMR | The spectrum will show distinct signals for the aromatic protons and a broad signal for the amino (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. Due to the asymmetry, two singlets or two doublets with small coupling constants are expected for the aromatic protons. |
| ¹³C NMR | The spectrum will show seven distinct carbon signals: four for the aromatic carbons (two substituted, two protonated), one for the nitrile carbon (typically ~115-120 ppm), and two for the chlorine- and amine-bearing carbons. |
| FTIR | Characteristic peaks will be observed for: N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), the C≡N stretch of the nitrile (a sharp, medium intensity peak ~2220-2260 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spec (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in an approximate 9:6:1 ratio), confirming the presence of two chlorine atoms in the molecule. |
| GC/HPLC | These chromatographic techniques are used to determine the purity of the compound, typically expressed as a percentage area. |
Reactivity and Applications in Drug Discovery
The true value of 4-Amino-2,5-dichlorobenzonitrile lies in its utility as a scaffold for building more complex molecules, particularly in the pharmaceutical industry.[6] The three functional groups each offer a handle for synthetic modification.
Chemical Reactivity Profile
-
Amino Group: The primary amine is a nucleophile and a base. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse side chains and linking groups.
-
Nitrile Group: The nitrile group is relatively robust but can serve as a key interaction point in a biological target, often acting as a hydrogen bond acceptor.[7] It can also be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.
-
Aromatic Ring: The chlorine atoms deactivate the ring towards electrophilic aromatic substitution but can be displaced via nucleophilic aromatic substitution (SₙAr) under harsh conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Role as a Key Building Block in Medicinal Chemistry
Substituted aminobenzonitriles are prevalent motifs in modern drug discovery. They are key components in the synthesis of inhibitors for various enzymes, including kinases and proteases, as well as antagonists for receptors.[8][9]
The specific 2,5-dichloro substitution pattern provides steric and electronic properties that can be exploited to achieve selectivity and potency for a given biological target. For instance, similar dichlorinated aromatic structures are used to develop agents with antimicrobial and anti-cancer properties.[10] The chlorine atoms can occupy hydrophobic pockets in an enzyme's active site, enhancing binding affinity.
Caption: Use of 4-Amino-2,5-dichlorobenzonitrile in a typical drug discovery workflow.
Safety and Handling
Working with halogenated and nitrogen-containing aromatic compounds requires strict adherence to safety protocols. While specific toxicological data for this exact isomer is not extensively published, data from closely related compounds suggest it should be handled as a hazardous substance.[11]
| Hazard Class | Precautionary Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[11][12] |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation.[12]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated exposure.[12]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Amino-2,5-dichlorobenzonitrile is a specialized chemical intermediate with a rich functional group profile that makes it highly valuable for constructing complex molecular architectures. Its synthesis requires careful control over reaction conditions, and its handling demands stringent safety measures. For medicinal chemists and drug development professionals, this compound represents a strategic building block, offering multiple points for diversification to explore structure-activity relationships and develop novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in research and development.
References
- Production of 2,5-dichlorobenzonitrile.
- Synthesis method for 2,5-dichloronitrobenzene.
-
4-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 88728. PubChem. [Link]
-
An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. IndiaBig. [Link]
-
4-Amino-2,5-dichlorobenzonitrile (CAS No. 18448-83-4) Suppliers. ChemicalRegister. [Link]
- Process for preparing aromatic nitriles.
-
Preparation method of aminobenzonitrile. Patsnap. [Link]
-
Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PubMed Central. [Link]
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2-Amino-4-(2,5-dichlorophenyl)sulfanylbenzonitrile | C13H8Cl2N2S. PubChem. [Link]
-
Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. [Link]
-
Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. [Link]
-
Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
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4-Amino-3,5-dichloropyridine. PubMed Central. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
-
4-Amino-3,5-dichlorobenzoic acid - [13C NMR] - Spectrum. SpectraBase. [Link]
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- 8. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Comparison: 4-Amino-2,5-dichlorobenzonitrile vs. 4-Amino-3,5-dichlorobenzonitrile
Executive Summary
In the high-stakes arena of medicinal chemistry and agrochemical design, the distinction between 4-Amino-2,5-dichlorobenzonitrile and 4-Amino-3,5-dichlorobenzonitrile is not merely a matter of nomenclature—it is a determinant of biological efficacy, metabolic stability, and synthetic accessibility.
While both compounds serve as critical aniline-based building blocks, their regiochemistry dictates their role in Structure-Activity Relationship (SAR) studies. The 3,5-dichloro isomer, with its
This guide dissects the physicochemical, synthetic, and functional differences between these two isomers to support decision-making in lead optimization.
Chemical Identity & Physical Properties[1][2]
The immediate differentiator for procurement and identification is the CAS registry number and symmetry-derived physical properties.
| Feature | 4-Amino-3,5-dichlorobenzonitrile | 4-Amino-2,5-dichlorobenzonitrile |
| Structure | Symmetric ( | Asymmetric ( |
| CAS Number | 78473-00-4 | 18448-83-4 |
| Molecular Weight | 187.03 g/mol | 187.03 g/mol |
| Melting Point | 116–120 °C | Typically lower due to asymmetry |
| Appearance | Off-white to beige crystalline solid | Pale yellow to beige solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Soluble in DMSO, MeOH, EtOAc |
| Key Functional Groups | Primary Amine (C4), Nitrile (C1), Cl (C3, C5) | Primary Amine (C4), Nitrile (C1), Cl (C2, C5) |
Structural & Electronic Analysis
The core difference lies in the orthogonality of the substituents relative to the amine and nitrile groups. This influences both the nucleophilicity of the amine (crucial for coupling reactions) and the electronic character of the nitrile.
Electronic & Steric Map
-
3,5-Dichloro Isomer: The two chlorine atoms are ortho to the amino group. This creates significant steric hindrance around the nitrogen, reducing its nucleophilicity but also protecting it from oxidative metabolism. The nitrile group at the para position is relatively unhindered.
-
2,5-Dichloro Isomer: One chlorine is ortho to the amine (C5), and one is ortho to the nitrile (C2). This "split" steric pressure makes the amine more nucleophilic than the 3,5-isomer (less steric bulk immediately surrounding it) but introduces a steric clash near the nitrile, which can affect hydration or hydrolysis rates.
Caption: Comparative steric and electronic environments. The 3,5-isomer focuses steric bulk around the amine, while the 2,5-isomer distributes it, affecting binding modes.
Synthetic Pathways[3][4][5]
The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the substituents.
4-Amino-3,5-dichlorobenzonitrile (Chlorination Route)
This isomer is typically accessed via electrophilic aromatic substitution (chlorination) . The amino group is a strong ortho, para-director. Since the para position is blocked by the nitrile (or a precursor group), chlorination occurs readily at the two ortho positions (3 and 5).
-
Precursor: 4-Aminobenzonitrile[1]
-
Reagent:
or NCS (N-Chlorosuccinimide) -
Selectivity: High natural selectivity for the 3,5-positions.
4-Amino-2,5-dichlorobenzonitrile (Cyanation Route)
Direct chlorination will not yield the 2,5-isomer efficiently. Instead, this scaffold is constructed by installing the nitrile onto a pre-chlorinated benzene ring, often via a Rosenmund-von Braun reaction or metal-catalyzed cyanation.
-
Precursor: 4-Bromo-2,5-dichloroaniline
-
Reagent: CuCN (Copper(I) cyanide)
-
Conditions: High temperature (150–180 °C) in polar aprotic solvent (NMP or DMF).
-
Mechanism: Nucleophilic aromatic substitution (
) or metal insertion replacing the bromine.
Caption: Distinct synthetic lineages. The 3,5-isomer exploits electronic directing effects; the 2,5-isomer requires functional group interconversion (Br to CN).
Analytical Discrimination (NMR)
For the bench scientist, Proton NMR (
4-Amino-3,5-dichlorobenzonitrile
Due to the plane of symmetry passing through C1 and C4, the protons at C2 and C6 are chemically equivalent.
-
Signal: A single singlet (integration 2H).
-
Shift: Typically
7.6–7.8 ppm (depending on solvent).
4-Amino-2,5-dichlorobenzonitrile
The molecule lacks a plane of symmetry. The proton at C3 (ortho to amine, meta to nitrile) and the proton at C6 (ortho to nitrile, meta to amine) are in distinct environments.
-
Signal: Two distinct singlets (integration 1H each).
-
Shift:
-
H3: Upfield relative to H6 (shielded by amino group).
-
H6: Downfield (deshielded by nitrile and ortho-Cl).
-
-
Coupling: Para-coupling (
Hz) is usually not resolved, appearing as sharp singlets.
| Isomer | Symmetry | |
| 3,5-Dichloro | 1 Peak (Singlet, 2H) | |
| 2,5-Dichloro | 2 Peaks (Singlets, 1H each) |
Functional Reactivity & Applications
Drug Development (Kinase Inhibitors)
Both isomers are privileged scaffolds in the design of Type I and Type II kinase inhibitors.
-
3,5-Dichloro: Used when the binding pocket requires a flat, symmetric anchor. The chlorines often fill hydrophobic sub-pockets (e.g., the "gatekeeper" region) while the nitrile serves as a hydrogen bond acceptor for the hinge region or solvent front.
-
2,5-Dichloro: Critical for Lenvatinib-like analogs . The asymmetry allows the molecule to twist, accommodating specific steric requirements in the ATP-binding cleft. The 2-chloro substituent can force the nitrile into a specific vector, enhancing selectivity against off-target kinases.
Agrochemicals
The 2,5-dichlorobenzonitrile moiety is a precursor to 2,5-dichlorobenzoic acid , a key intermediate in the synthesis of auxinic herbicides and fungicidal aryl amidines. The specific chlorination pattern is essential for biological activity in plant systems, where the 2,5-substitution often mimics natural plant hormones more effectively than the 3,5-pattern.
Experimental Protocol: General Coupling (Amide Formation)
Since the amine is the primary handle for derivatization:
-
Activation: Convert the carboxylic acid partner to an acid chloride (using
) or activate with HATU/DIPEA. -
Coupling: Add the aniline (3,5- or 2,5-isomer).
-
Note: The 3,5-isomer reacts slower due to the two ortho-chlorines. Heating (50–80 °C) or stronger bases (NaH) may be required.
-
Note: The 2,5-isomer is more reactive but may yield rotamers in the product due to the asymmetric steric clash.
-
References
-
Synthesis of 3,5-Dichlorobenzonitrile Derivatives
- Source: PubChem. "4-Amino-3,5-dichlorobenzonitrile - Compound Summary."
-
URL:[Link]
-
Synthesis of 2,5-Isomer via Cyanation
-
Source: Google Patents.[2] "WO2020237131A1 - Fungicidal aryl amidines." (Describes synthesis from 4-bromo-2,5-dichloroaniline).
- URL
-
- Physical Properties & Safety: Source: Thermo Fisher Scientific. "Safety Data Sheet: 4-Amino-3,5-dichlorobenzonitrile."
-
Kinase Inhibitor Structural Biology
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-
URL:[Link]
Sources
A Technical Guide to the Provisional Safety Assessment of 2,5-Dichloro-4-aminobenzonitrile
Section 1: The Principle of Hazard Assessment by Structural Analogy
In the absence of direct toxicological data, a primary EHS (Environment, Health, and Safety) strategy is to infer potential hazards based on the known properties of structurally similar compounds. This method involves deconstructing the target molecule into its core functional groups and identifying well-characterized analogues that share these motifs. The underlying principle is that the toxicological and reactive properties of a chemical are intrinsically linked to its structure.
This approach, while scientifically sound, has inherent limitations. The precise positioning of functional groups can significantly alter a molecule's biological activity and reactivity in ways that are not always predictable. Therefore, the resulting safety profile must be treated as provisional and should always err on the side of caution, assuming the highest degree of hazard suggested by the analogue data.
Caption: Workflow for provisional hazard assessment via structural analogy.
Section 2: Identification of Structural Analogues and Their Hazards
The target molecule, 2,5-dichloro-4-aminobenzonitrile, can be deconstructed into three key motifs: the benzonitrile core, a primary aromatic amine group, and two chlorine substituents on the aromatic ring. Based on available safety data, we can identify several analogues that share one or more of these features.
| Analogue Compound | Shared Structural Motifs | Key GHS Hazard Statements (Representative) |
| 4-Aminobenzonitrile | Aminobenzonitrile Core | H301: Toxic if swallowed; H319: Causes serious eye irritation.[1] |
| 4-Amino-2-chlorobenzonitrile | Chloro-aminobenzonitrile | H301: Toxic if swallowed; H317: May cause an allergic skin reaction. |
| 2-Amino-5-chlorobenzonitrile | Chloro-aminobenzonitrile | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled; H315/319: Causes skin/serious eye irritation.[2] |
| 2,3-Dichlorobenzonitrile | Dichlorobenzonitrile Core | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled; H315/319: Causes skin/serious eye irritation.[3] |
| General Aromatic Amines | Aromatic Amine | Systemic effect: potential for methemoglobinemia.[4][5] |
| General Nitriles | Benzonitrile Core | Potential for release of Hydrogen Cyanide (HCN) upon combustion or under acidic conditions.[4][6][7] |
Section 3: Synthesized Provisional Hazard Profile
By aggregating the hazards from these analogues, we can construct a conservative, provisional hazard profile for 2,5-dichloro-4-aminobenzonitrile. The presence of multiple electron-withdrawing chlorine atoms, combined with the toxic aminobenzonitrile core, suggests that a high degree of caution is warranted.
| Hazard Class | GHS Category (Inferred) | Justification based on Analogue Data |
| Acute Toxicity, Oral | Category 3: Toxic if swallowed | The parent compound, 4-aminobenzonitrile, and its monochlorinated analogue are classified as toxic if swallowed.[1][8][9] |
| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin | Multiple chlorinated and aminated benzonitriles are classified as harmful or toxic via dermal contact.[2][9] |
| Acute Toxicity, Inhalation | Category 3: Toxic if inhaled | Analogues demonstrate toxicity upon inhalation of dusts.[2][9] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | This is a common classification for chlorinated aromatic compounds and aromatic amines.[2][3][9] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | Nearly all analogues are classified as serious eye irritants.[2][5][6][9] |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects | 4-Aminobenzonitrile has been flagged for potential mutagenicity.[4][10] This hazard should be provisionally carried over. |
| Aquatic Hazard | Chronic Category 3: Harmful to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and harmful to aquatic life.[4][11] |
Section 4: Core Safety Protocols & Experimental Workflow
Given the synthesized hazard profile, all handling of 2,5-dichloro-4-aminobenzonitrile must be performed with stringent safety controls. The following protocols are based on the principle of minimizing all potential routes of exposure.
Engineering Controls & Personal Protective Equipment (PPE)
The primary directive is to prevent the compound from entering the body. This is achieved through a multi-layered approach, prioritizing engineering controls over personal reliance on PPE.
Caption: A multi-layered safety approach for handling 2,5-dichloro-4-aminobenzonitrile.
Mandatory PPE includes:
-
Eye/Face Protection: Tight-sealing safety goggles and a face shield.[7]
-
Skin Protection: An impervious lab coat and double-gloving with nitrile gloves.[12]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with P100 (particulate) cartridges should be available for emergency situations like spill cleanup.[12]
Handling and Storage Protocol
Handling:
-
Designated Area: All handling of the solid compound must occur within a designated area inside a certified chemical fume hood.[7][12]
-
Weighing: Weigh the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood to minimize transfer.
-
Manipulation: Use dedicated spatulas and tools. Avoid any actions that could generate dust, such as scraping or vigorous mixing in an open container.[7]
-
Post-Handling: After handling, thoroughly wash gloves before removal, then wash hands with soap and water.[9][12] Decontaminate the work surface.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][12]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[5][6][7]
-
The container should be clearly labeled with the compound name and all inferred GHS hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark).
-
Store in a locked cabinet or area with restricted access.[6][9]
First-Aid Measures (Precautionary)
In the event of any exposure, immediate action is critical.
-
Ingestion: Do NOT induce vomiting.[7][12] Immediately call a POISON CENTER or physician. If the person is conscious, rinse their mouth with water.[6][9]
-
Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the skin with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Accidental Release & Disposal Protocol
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste. Avoid creating dust.[7][13]
-
Decontaminate: Wash the spill site thoroughly after material pickup is complete.[12]
Disposal:
-
All waste material must be disposed of as hazardous waste.[6]
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[14][6] Do not allow the product to enter drains.[4]
Section 5: Physicochemical and Toxicological Data Summary
The following tables provide a comparison between the target compound (with limited data) and its key analogue, 4-Aminobenzonitrile, for which more information is available.
Table 1: Provisional Data for 2,5-Dichloro-4-aminobenzonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | Calculated |
| Molecular Weight | 187.03 g/mol | Calculated |
| Appearance | Solid (predicted) | Analogy |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| LD₅₀ (Oral) | Data Not Available | - |
| LD₅₀ (Dermal) | Data Not Available | - |
Table 2: Data for Analogue Compound: 4-Aminobenzonitrile
| Property | Value | Source |
| CAS Number | 873-74-5 | [6][10] |
| Molecular Formula | C₇H₆N₂ | [1][6] |
| Molecular Weight | 118.14 g/mol | [1][10] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 83 - 87 °C | [7] |
| GHS Signal Word | Danger | [1][6] |
Conclusion
This guide establishes that while 2,5-dichloro-4-aminobenzonitrile is a compound with an incomplete public safety record, a responsible and safe handling protocol can be developed through the rigorous application of structural analogy. The synthesized provisional hazard profile indicates that this compound should be treated as acutely toxic via all routes of exposure, a skin and eye irritant, a potential mutagen, and harmful to aquatic life. All laboratory work must be conducted under stringent engineering controls (i.e., a chemical fume hood) with comprehensive PPE. It is imperative that any organization intending to use this substance at scale commissions formal toxicological and physicochemical testing to produce a verified Safety Data Sheet.
References
-
Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminobenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1042434-80-9 | 2-(2,5-Dichloro-4-pyrimidinyl)amino-N,N-dimethylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Amino-2,5-dichlorobenzonitrile
Executive Summary
This Application Note details a robust, two-step protocol for the synthesis of 4-Amino-2,5-dichlorobenzonitrile starting from commercially available 2,5-dichloroaniline .
The synthesis of this target is non-trivial due to the presence of multiple halogen atoms and a free amino group. Direct electrophilic cyanation is not feasible, and standard Sandmeyer reactions would sacrifice the essential amino moiety. Therefore, this guide utilizes a "Handle-Activation" strategy :
-
Regioselective Iodination: Installing a reactive iodine "handle" at the para-position relative to the amine.
-
Chemoselective Pd-Catalyzed Cyanation: Using the reactivity gap between the aryl-iodide and aryl-chloride bonds to selectively introduce the nitrile group without affecting the existing chlorine substituents.
Key Advantages of This Protocol
-
Chemoselectivity: Preserves the 2,5-dichloro substitution pattern.
-
Safety: Utilizes Zinc Cyanide (
) and Palladium catalysis to avoid the harsh conditions and high toxicity of traditional Rosenmund-von Braun (CuCN at 200°C) reactions. -
Scalability: Designed with reagents suitable for gram-to
Application Note & Protocol: The Diazotization of 4-Amino-2,5-dichlorobenzonitrile
Abstract & Introduction
The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, providing a versatile pathway to a vast array of functionalized aromatic compounds. This process converts a primary aromatic amine into a highly reactive diazonium salt, an intermediate of immense synthetic utility.[1][2] The resulting diazonium group (-N₂⁺) can be substituted by a wide range of nucleophiles—including halides, cyanide, hydroxyl, and hydrogen—often under mild conditions that would be unattainable through direct substitution on the aromatic ring.[1][3]
This application note provides a comprehensive technical guide for the diazotization of 4-Amino-2,5-dichlorobenzonitrile. The product, 2,5-dichloro-4-cyanobenzenediazonium chloride, is a valuable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and dye industries.[4][5] Due to the inherent instability and potential hazards associated with diazonium salts, this document emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols, and troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis.
Scientific Principles & Reaction Mechanism
The conversion of a primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂).[6] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[1][7][8]
The core of the process is maintaining the reaction temperature between 0 and 5 °C.[9] This low temperature is critical because arenediazonium salts are thermally unstable and can decompose violently if warmed or isolated in a dry, solid state.[7][10][11] In solution, warming leads to the evolution of nitrogen gas and the formation of the corresponding phenol, a common side-reaction that diminishes the yield of the desired product.[7]
The mechanism proceeds through several key steps:
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (N≡O⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-Amino-2,5-dichlorobenzonitrile) attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps occur, culminating in the elimination of a water molecule to form the resonance-stabilized diazonium ion.
The stability of the arenediazonium ion in cold aqueous solutions is attributed to the delocalization of the positive charge across the two nitrogen atoms and the aromatic ring.[3]
Caption: Figure 1: Mechanism of Diazotization
Detailed Experimental Protocol
This protocol is designed for the synthesis of a diazonium salt solution intended for immediate use in a subsequent reaction. Under no circumstances should an attempt be made to isolate the solid diazonium salt.
Materials and Equipment
-
Reagents: 4-Amino-2,5-dichlorobenzonitrile, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl, ~37%), Sulfamic Acid (NH₂SO₃H), Distilled Water, Ice.
-
Testing: Starch-iodide paper.
-
Glassware: Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, beakers, graduated cylinders.
-
Safety: Ice-salt bath, fume hood, safety shield, appropriate Personal Protective Equipment (PPE).
Quantitative Data Summary
The following table outlines the reagent quantities for a representative 0.10 mol scale reaction. Adjustments should be made proportionally for different scales.
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Notes |
| 4-Amino-2,5-dichlorobenzonitrile | 187.02 | 0.10 | 18.7 g | Starting material |
| Hydrochloric Acid (conc.) | 36.46 | ~0.30 | ~25 mL | 2.5-3.0 equivalents |
| Sodium Nitrite | 69.00 | 0.105 | 7.25 g | 1.05 equivalents |
| Distilled Water | 18.02 | - | ~250 mL | Solvent |
Step-by-Step Procedure
-
Preparation of the Amine Suspension:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 4-Amino-2,5-dichlorobenzonitrile (18.7 g, 0.10 mol).
-
Add approximately 200 mL of water followed by the careful addition of concentrated hydrochloric acid (~25 mL). Stir to form a fine suspension. The amine will protonate to form its hydrochloride salt.[6]
-
Place the flask in a large ice-salt bath and begin vigorous stirring. Cool the mixture to between 0 and 5 °C. Ensure the thermometer bulb is fully submerged in the reaction mixture.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in approximately 50 mL of distilled water. Cool this solution in a separate ice bath.
-
-
Diazotization Reaction:
-
Once the amine suspension is stable at 0-5 °C, transfer the cold sodium nitrite solution to a dropping funnel placed on the reaction flask.
-
Add the sodium nitrite solution dropwise to the vigorously stirred amine suspension over 20-30 minutes. This is a critical step. The rate of addition must be controlled to ensure the temperature never rises above 5 °C.[2][10] Add crushed ice directly to the reaction mixture if necessary to maintain the temperature.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
-
Monitoring for Completion:
-
To check for reaction completion, withdraw a drop of the reaction mixture with a glass rod and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of a slight excess of nitrous acid, signaling that all the primary amine has been consumed.[10][12]
-
If the test is negative, add a small additional volume (e.g., 1-2 mL) of the nitrite solution and stir for 5 minutes before re-testing.
-
-
Quenching Excess Nitrite (Recommended Safety Step):
-
Once a persistent positive starch-iodide test is confirmed, it is best practice to destroy the excess nitrous acid. Add a small amount of sulfamic acid (or urea) portion-wise until the starch-iodide test is negative.[2] This prevents unwanted side reactions in subsequent steps.
-
-
Use of the Diazonium Salt Solution:
Caption: Figure 2: Experimental Workflow for Diazotization
Critical Safety Precautions
The diazotization reaction is hazardous if not performed with strict adherence to safety protocols.[8] The primary risks are the thermal instability of the diazonium salt and the toxicity of the reagents.
-
Explosion Hazard: Solid, dry diazonium salts are notoriously unstable and can detonate from shock, friction, or heat.[10][11][13] NEVER attempt to isolate the solid diazonium salt from the solution.
-
Temperature Control: This is the single most important safety factor. Loss of cooling can lead to a thermal runaway reaction, rapid gas evolution (N₂), and potentially an explosion.[10][11] Always have a sufficient supply of ice on hand.
-
Reagent Toxicity: Sodium nitrite is toxic if ingested. Hydrochloric acid is highly corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Gas Evolution: The reaction vessel should not be sealed, as gas can be generated during the reaction or from decomposition. Ensure adequate ventilation.[10][13]
-
Quenching: Always quench the reaction mixture to destroy any residual diazonium salt before workup and disposal.
The Twelve Cardinal Rules for Safe Handling of Diazonium Salts should always be followed. [10][11][13] Key rules include:
-
Keep the temperature below 5 °C.
-
Use only a stoichiometric amount of sodium nitrite.
-
Never allow the diazonium salt to precipitate or dry out.
-
Always vent gases generated.
-
Quench remaining diazonium salts before any further treatments.[10][11][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to test positive on starch-iodide paper. | 1. Insufficient sodium nitrite added. 2. Sodium nitrite solution has degraded. | 1. Add a small, measured amount of additional nitrite solution and re-test after 5 minutes. 2. Prepare a fresh solution of sodium nitrite. |
| A dark brown or black oily substance forms. | The reaction temperature exceeded 5 °C, causing decomposition of the diazonium salt to form phenolic byproducts.[7] | The batch is likely compromised. For future runs, improve cooling efficiency (use an ice-salt bath), ensure vigorous stirring, and add the nitrite solution more slowly. |
| Vigorous, uncontrolled gas evolution (N₂). | A thermal runaway has begun due to a loss of temperature control. | This is an emergency situation. If possible, add large amounts of ice directly to the flask. If the reaction cannot be controlled, evacuate the area immediately. |
| Low yield in the subsequent synthetic step. | 1. Premature decomposition of the diazonium salt. 2. Incomplete diazotization. 3. Diazonium salt solution was stored too long before use. | 1. Re-verify strict temperature control throughout the procedure. 2. Ensure a slight excess of nitrous acid was confirmed before proceeding. 3. Use the diazonium salt solution immediately after preparation. |
References
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved from [Link]
-
Chemety. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Diazonium Salts. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
ACS Publications - Organic Letters. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]
-
CourseHero. (n.d.). Describe the diazatisatiom and coupling reactions with respect to the synthesis of azo dyes on an industrial scale including the mechanisms. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry. Retrieved from [Link]
Sources
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- 5. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
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- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 9. chemistai.org [chemistai.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Hydrolysis Strategies for 4-Amino-2,5-Dichlorobenzonitrile
Executive Summary
The conversion of 4-amino-2,5-dichlorobenzonitrile to 4-amino-2,5-dichlorobenzoic acid presents a distinct challenge in organic synthesis. The reaction is complicated by the "Ortho Effect" —steric hindrance provided by the chlorine atom at the 2-position—and the electronic deactivation caused by the 4-amino group.
While standard alkaline hydrolysis is common for benzonitriles, this specific substrate often stalls at the amide intermediate (4-amino-2,5-dichlorobenzamide) or requires forcing conditions that degrade the product. This guide details an Optimized Acidic Hydrolysis Protocol (preferred for electronic reasons) and a High-Temperature Alkaline Protocol , alongside a forward-looking Biocatalytic Route .
Key Chemical Challenges
| Feature | Impact on Hydrolysis |
| 2-Chloro Substituent | Steric Hindrance: Blocks the approach of nucleophiles ( |
| 4-Amino Group | Electronic Deactivation (Base): Resonance donation reduces electrophilicity of the nitrile carbon. Electronic Activation (Acid): Protonation to |
| 5-Chloro Substituent | Inductive Activation: Mildly increases electrophilicity, aiding the reaction. |
Mechanistic Insight & Strategy
The Electronic Switch: Why Acidic Conditions Are Superior
In basic media, the unprotonated amine (
In acidic media, the amine is protonated to an ammonium species (
Reaction Pathway Diagram
The following diagram illustrates the critical "Electronic Switch" mechanism and the pathway from Nitrile to Acid.
Caption: Comparative mechanistic pathways. The acidic pathway activates the substrate via protonation, overcoming the electronic deactivation of the amino group.
Protocol A: Optimized Acidic Hydrolysis (Recommended)
This protocol utilizes sulfuric acid and acetic acid.[1][2] Acetic acid acts as a solvent to solubilize the organic substrate, while sulfuric acid provides the protons and acts as the catalyst/dehydrating agent.
Reagents & Equipment[3][4][5][6]
-
Substrate: 4-Amino-2,5-dichlorobenzonitrile (1.0 eq)
-
Acid Mixture: Sulfuric Acid (
, 98%) / Glacial Acetic Acid ( ) / Water ( ) -
Ratio: 1:1:1 (v/v/v)
: : -
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Setup: In a round-bottom flask, dissolve 4-Amino-2,5-dichlorobenzonitrile (10 g, 53.5 mmol) in Glacial Acetic Acid (30 mL).
-
Acid Addition: Caution: Exothermic. Slowly add Water (30 mL), followed by the dropwise addition of concentrated Sulfuric Acid (30 mL) while stirring.
-
Note: The amine will protonate immediately.
-
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) .
-
Monitoring: Monitor by HPLC every 2 hours.
-
Target: Disappearance of Nitrile (
12 min) and Amide intermediate ( 8 min). -
Duration: Typically 6–12 hours depending on scale.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture onto 500 g of crushed ice .
-
Isolation: The product (4-amino-2,5-dichlorobenzoic acid) typically precipitates as a white/off-white solid upon dilution with ice water.
-
If precipitation is incomplete, adjust pH to ~3–4 using 50% NaOH solution (carefully!) to reach the isoelectric point, though the free acid is usually insoluble enough in dilute acidic water.
-
-
Purification: Filter the solid. Wash the cake with cold water (
mL) to remove residual acid. -
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: High-Temperature Alkaline Hydrolysis
If acidic conditions are incompatible with other functional groups (rare for this specific molecule) or if facility limitations dictate, alkaline hydrolysis can be used. Crucial: You must use a high-boiling solvent (Ethylene Glycol) to achieve temperatures >130°C to drive the reaction to completion.
Reagents
-
Substrate: 4-Amino-2,5-dichlorobenzonitrile (1.0 eq)
-
Base: Potassium Hydroxide (KOH) pellets (3.0 eq)
-
Solvent: Ethylene Glycol (or 2-Methoxyethanol)
Step-by-Step Methodology
-
Dissolution: Charge flask with Ethylene Glycol (5-10 volumes relative to substrate mass). Add KOH (3.0 eq). Stir until dissolved.
-
Addition: Add the nitrile substrate.[3]
-
Reaction: Heat to 130–140°C .
-
Warning: Do not exceed 150°C to avoid decarboxylation or nucleophilic attack on the aromatic chlorines (displacement by OH).
-
-
Monitoring: Check for the "Amide Stall." If the reaction halts at the amide, add 1.0 eq more KOH and continue heating.
-
Workup:
-
Filtration: Collect solid, wash with water, and dry.
Protocol C: Biocatalytic Hydrolysis (Green Alternative)
For pharmaceutical applications requiring mild conditions and minimal salt waste, Nitrilase enzymes offer high selectivity.
Workflow Diagram
Caption: Biocatalytic workflow. Mild conditions prevent side reactions and reduce energy consumption.
Protocol:
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.2).
-
Co-solvent: Dissolve substrate in DMSO (final concentration in reaction 5% v/v).
-
Enzyme: Add commercial Nitrilase (screen for activity on ortho-substituted nitriles, e.g., Rhodococcus rhodochrous derived enzymes).
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2 to precipitate the product and denature the enzyme. Filter to recover.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identification | 1H-NMR (DMSO-d6) | Peaks at |
| Purity | HPLC (C18 Column) | >98.0% Area. Mobile Phase: ACN/Water (0.1% TFA). |
| Functional Group | FT-IR | Appearance of C=O stretch (1680-1700 cm⁻¹). Disappearance of C |
Troubleshooting Guide
Issue 1: Reaction stalls at Amide Intermediate.
-
Cause: Steric hindrance from 2-Cl prevents the second hydrolysis step.
-
Solution (Acid): Increase acid concentration or switch to H2SO4/H3PO4 mixture to increase boiling point.
-
Solution (Base): Switch solvent to Ethylene Glycol to achieve higher temperature.
Issue 2: Loss of Chlorine (Hydrodechlorination).
-
Cause: Reaction temperature too high (>160°C) or base too strong, leading to Nucleophilic Aromatic Substitution (
). -
Solution: Strictly control temperature. Use the Acidic Protocol (Protocol A), as
is deactivated in acidic media.
References
-
US Patent 3,703,546 . Preparation of 3-amino-2,5-dichlorobenzoic acid. (Describes the analogous acidic hydrolysis of chlorinated aminobenzonitriles using H2SO4/Acetic Acid).
-
US Patent 3,644,471 . Production of 2,5-dichlorobenzoic acid. (Describes hydrolysis of 2,5-dichlorobenzonitrile).
-
CN Patent 103224451B . Method for synthesizing 3,5-dichlorobenzoic acid. (Provides general conditions for hydrolysis of polychlorinated benzonitriles).
- Pollak, P., et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. (General reference for nitrile hydrolysis mechanisms and industrial conditions).
- Wang, M.-X. "Enantioselective Biotransformations of Nitriles in Organic Synthesis." Accounts of Chemical Research.
Sources
Troubleshooting & Optimization
Removing 3,5-dichloro isomer impurities from 4-Amino-2,5-dichlorobenzonitrile
Technical Support Center: Purification of 4-Amino-2,5-dichlorobenzonitrile
Ticket ID: #PUR-25DCBN-001 Topic: Removal of 3,5-dichloro isomer impurities Status: Open Assigned Specialist: Senior Application Scientist
The Challenge: The "Isomer Trap"
In the synthesis of 4-Amino-2,5-dichlorobenzonitrile (hereafter Target-2,5 ), the most persistent impurity is often the 3,5-dichloro isomer (4-Amino-3,5-dichlorobenzonitrile, hereafter Impurity-3,5 ).
This impurity typically arises during non-selective chlorination of 4-aminobenzonitrile or scrambling during cyanation reactions. Its removal is critical because:
-
Downstream Failure: In Suzuki or Buchwald couplings, the 3,5-isomer competes for the catalyst, leading to regioisomeric byproducts that are nearly impossible to separate later.
-
Physical Similarity: Both isomers have similar boiling points and polarities, rendering standard flash chromatography inefficient for large batches.
This guide details three tiers of purification, moving from scalable chemical extraction to high-precision chromatography.
Diagnostic & Detection
Before attempting purification, confirm the impurity profile.
| Feature | Target-2,5 (4-Amino-2,5-dichlorobenzonitrile) | Impurity-3,5 (4-Amino-3,5-dichlorobenzonitrile) |
| Symmetry | Asymmetric (C1) | Symmetric (C2v) |
| 1H NMR (Ar-H) | Two distinct singlets (or weak doublets) at different chemical shifts. | One singlet (integrated as 2H) due to symmetry. |
| Basicity | Higher. Only one chlorine is ortho to the amine. | Lower. Two chlorines are ortho to the amine (Steric inhibition). |
| Polarity (TLC) | Slightly more polar (lower Rf). | Slightly less polar (higher Rf). |
Purification Protocols
Method A: The "Basicity Swing" Extraction (Recommended for >5g)
Principle: This method exploits the steric inhibition of resonance . In Impurity-3,5 , the amine is flanked by two chlorine atoms (positions 3 and 5), significantly reducing its basicity compared to Target-2,5 , which has only one ortho-chlorine. We can selectively protonate the Target-2,5.
Protocol:
-
Dissolution: Dissolve the crude mixture in Toluene (10 mL per gram of solid). Ensure complete dissolution; mild heating (40°C) is acceptable.
-
Selective Extraction:
-
Prepare 1.0 M HCl (aqueous).
-
Perform a controlled extraction. The Target-2,5 (more basic) will protonate and move to the aqueous layer. The Impurity-3,5 (less basic) will largely remain in the Toluene layer.
-
Tip: Do not use excess acid. Use 1.1 equivalents of HCl relative to the theoretical amount of Target-2,5.
-
-
Phase Separation: Separate the layers.
-
Organic Layer: Contains Impurity-3,5 and non-basic tars.[1] Discard (or check by TLC).
-
Aqueous Layer: Contains pure Target-2,5 hydrochloride salt.
-
-
Recovery:
Method B: Recrystallization (Polymorph & Solubility)
Principle: The symmetric Impurity-3,5 often packs more efficiently in crystal lattices, making it less soluble in certain non-polar solvents, or conversely, significantly more soluble in polar solvents depending on the dipole moment.
Solvent System: Ethanol/Water (7:3) or Toluene/Heptane.
Protocol:
-
Dissolve crude solid in boiling Ethanol (95%) .
-
Add hot Water dropwise until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filtration Logic:
-
If the impurity is the minor component (<10%), it usually stays in the mother liquor.
-
Validation: Check the crystal MP. Target-2,5 melts ~116-118°C. If the MP is sharp and matches, you have successfully purged the impurity.
-
Visual Workflow: The Purification Decision Tree
Caption: Decision matrix for selecting between chemical extraction (Method A) and recrystallization (Method B) based on impurity load.
Troubleshooting & FAQs
Q: I used Column Chromatography (Hexane/EtOAc), but the spots overlap. Why? A: Isomers often have identical Rf values on silica because their dipole moments are similar.
-
Fix: Switch stationary phases. Use Amine-functionalized silica or run the column using DCM/Methanol gradients. The amine-silica interacts differently with the two isomers due to the steric accessibility of the amino group on the benzene ring.
Q: My yield is low after the "Basicity Swing" (Method A). A: You likely used too much acid or the acid was too concentrated.
-
Fix: If the acid is too strong, it will protonate both isomers despite the basicity difference. Use stoichiometric amounts of dilute HCl (0.5M - 1.0M). Alternatively, re-extract the discarded organic layer with strong acid to see if "lost" product can be recovered.
Q: Can I distinguish them by Melting Point? A: Yes, but be careful.
-
Target-2,5: ~116–118 °C.
-
Impurity-3,5: Generally has a higher melting point (often >125 °C) due to higher symmetry and better lattice packing. If your product melts higher than expected, it is likely enriched with the impurity.
References
-
Sigma-Aldrich. 4-Amino-2-chlorobenzonitrile Product Properties & Safety Data. (Accessed 2024). Link
-
PubChem. 4-Amino-3,5-dichlorobenzonitrile Compound Summary. National Library of Medicine. Link
-
European Patent Office. Process for the preparation of halogenated aminobenzonitriles. EP0110559B1. (Demonstrates general solubility and synthesis handling of chlorobenzonitriles). Link
-
ResearchGate. Vibrational analysis and structural properties of amino-dichlorobenzonitriles. (Provides structural symmetry arguments for 3,5-isomers). Link
Sources
Technical Support Center: Optimizing Recrystallization Solvents for 4-Amino-2,5-dichlorobenzonitrile Purification
Welcome to the technical support center for the purification of 4-Amino-2,5-dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization process. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and refine your purification strategy for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a recrystallization solvent for 4-Amino-2,5-dichlorobenzonitrile?
A1: The key is to find a solvent or solvent system where 4-Amino-2,5-dichlorobenzonitrile exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This temperature-dependent solubility differential is the driving force for crystal formation and purification. The ideal solvent will also leave impurities either completely insoluble at high temperatures (allowing for removal by hot filtration) or fully dissolved at low temperatures (remaining in the mother liquor).
Q2: My attempts at recrystallization result in the product "oiling out" instead of forming crystals. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[2] This is often due to the solution being too concentrated or cooling too rapidly. To resolve this, try redissolving the oil by heating the solution and adding a small amount of additional solvent to decrease saturation.[3] Then, allow the solution to cool more slowly to encourage proper crystal lattice formation.
Q3: No crystals are forming even after my solution has cooled to room temperature. What steps can I take to induce crystallization?
A3: A lack of crystal formation indicates that the solution is not supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure 4-Amino-2,5-dichlorobenzonitrile to provide a template for crystal growth.[3]
-
Reduce the solvent volume by gentle heating and evaporation to increase the solute concentration.[3]
-
Lower the temperature further by placing the flask in an ice bath.[4]
Q4: What are common impurities I should be aware of when purifying 4-Amino-2,5-dichlorobenzonitrile?
A4: Potential impurities largely depend on the synthetic route. Common starting materials for similar compounds include dichloronitrobenzene or trichlorobenzene derivatives.[5][6] Therefore, impurities could include unreacted starting materials, isomers, or byproducts from intermediate steps. For instance, if the amino group is introduced by reduction of a nitro group, residual nitro-compound could be a potential impurity.[7]
Troubleshooting and Optimization Guides
Guide 1: Systematic Solvent Screening Protocol
A systematic approach to solvent selection is crucial for successful recrystallization. This protocol outlines a small-scale method to efficiently screen potential solvents.
Objective: To identify a suitable single or mixed solvent system for the recrystallization of 4-Amino-2,5-dichlorobenzonitrile.
Materials:
-
Crude 4-Amino-2,5-dichlorobenzonitrile
-
A selection of solvents with varying polarities (see Table 1)
-
Test tubes
-
Hot plate or water bath
-
Ice bath
Protocol:
-
Initial Solubility Testing:
-
Place approximately 50 mg of crude product into separate test tubes.
-
Add 1 mL of a single solvent to each test tube at room temperature.
-
Observe and record the solubility. A good candidate solvent will show poor solubility at this stage.[1]
-
-
Hot Solubility Testing:
-
Gently heat the test tubes containing the solvents that showed poor solubility at room temperature.
-
Add the solvent in small increments (0.5 mL) until the solid dissolves completely. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for crystal formation. Note the quantity and quality of the crystals.
-
If no crystals form, place the test tubes in an ice bath for 15-20 minutes.[2]
-
-
Evaluation:
-
The best single solvent will dissolve the compound when hot and yield a large quantity of pure crystals upon cooling.
-
Table 1: Potential Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be suitable as an anti-solvent. |
| Ethanol | High | 78 | Often a good choice for aromatic amines.[8] |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Acetone | Medium | 56 | Good solvent for many organic compounds. |
| Ethyl Acetate | Medium | 77 | A less polar option. |
| Toluene | Low | 111 | May be suitable for less polar impurities. |
| Hexane | Low | 69 | Likely to be an anti-solvent. |
Guide 2: Mastering the Mixed-Solvent System
If a single solvent does not provide the desired separation, a mixed-solvent system can be highly effective.[9] This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[10]
Objective: To purify 4-Amino-2,5-dichlorobenzonitrile using a solvent/anti-solvent pair.
Protocol:
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).[11]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).[2] This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.[12]
Visualizing the Workflow: Solvent Selection and Troubleshooting
The following diagram illustrates the decision-making process for optimizing your recrystallization strategy.
Caption: Decision tree for recrystallization optimization.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
WFG. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
- Stam, P. B. (1965). Preparation of 2, 6-dichlorobenzonitrile. U.S. Patent No. 3,185,725. Washington, DC: U.S.
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
- Arysta Lifescience Inc. (2020). Process for preparation of 2,6-dichlorobenzonitrile.
- Rosen, P., & Day, R. I. (1990). Process for the preparation and the isolation of aromatic nitriles. U.S. Patent No. 4,925,642. Washington, DC: U.S.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Dr. ANAMIKA. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Reddit. (2022, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]
- CN103382166B. (n.d.). Method for preparing 2, 6-dichlorobenzonitrile.
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- KR20210092214A. (n.d.). Manufacturing process of 2,6-dichlorobenzonitrile.
-
Patsnap. (2020, May 21). Process for preparation of 2,6-dichlorobenzonitrile. Eureka. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
ResearchGate. (2005, August 10). Impurity profile of amino acids?. Retrieved from [Link]
-
PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]
-
ChemicalRegister. (n.d.). 4-Amino-2,5-dichlorobenzonitrile (CAS No. 18448-83-4) Suppliers. Retrieved from [Link]
- Hooker Chemical Corporation. (1972). Production of 2,5-dichlorobenzonitrile. U.S. Patent No. 3,644,471. Washington, DC: U.S.
- CN112457213A. (n.d.). Catalytic synthesis method of p-aminobenzonitrile.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
Preventing nitrile hydrolysis during amino group protection of 4-Amino-2,5-dichlorobenzonitrile
Status: Operational Ticket ID: ANILINE-CN-PROTECT-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Push-Pull" Trap
You are likely reading this guide because your standard amine protection protocol failed. You either recovered starting material (reaction too slow) or generated a hydrolysis byproduct (amide/acid).
The Substrate Analysis: The molecule 4-Amino-2,5-dichlorobenzonitrile presents a classic "electronic trap" in organic synthesis:
-
Deactivated Amine (Nucleophile): The chlorine atom at position 5 (ortho to the amine) and position 2 (meta) exerts a strong electron-withdrawing inductive effect (-I). This dramatically lowers the nucleophilicity of the aniline nitrogen, making it sluggish toward electrophiles like Boc
O. -
Activated Nitrile (Electrophile): The chlorine at position 2 (ortho to the nitrile) pulls electron density away from the cyano carbon, making it highly electrophilic.
The Conflict: To force the deactivated amine to react, chemists often apply heat or strong catalysts.[1] However, these are the exact conditions that trigger the activated nitrile to hydrolyze into an amide (M+18) or carboxylic acid.
Module 1: Strategic Planning (The "Why")
Before mixing reagents, understand the failure modes. The diagram below illustrates the kinetic competition between the desired protection and the undesired hydrolysis.
Workflow Visualization: The Kinetic Competition
Caption: Figure 1. Reaction pathways showing the narrow operating window for chemoselective protection. Aqueous conditions and extreme pH are the primary drivers of nitrile failure.
Module 2: Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems . If you deviate from the solvent or base specifications, the safety net fails.
Protocol A: Boc Protection (Recommended)
Target: tert-Butyl (4-cyano-2,5-dichlorophenyl)carbamate Mechanism: DMAP-catalyzed acylation in anhydrous media.
| Parameter | Specification | Rationale |
| Solvent | DCM or THF (Anhydrous) | Water is the enemy. Even trace moisture + base = hydrolysis. |
| Reagent | Boc | Excess required to drive the reaction on the deactivated amine. |
| Base | DIPEA or TEA (2.0 equiv) | Scavenges protons without being nucleophilic enough to attack the nitrile. |
| Catalyst | DMAP (0.1 - 0.2 equiv) | CRITICAL: Acts as a hyper-nucleophilic acyl transfer agent. Without it, the reaction will stall. |
| Temperature | Reflux (40°C) | The deactivated amine requires thermal energy to overcome the activation barrier. |
Step-by-Step:
-
Dissolve 4-Amino-2,5-dichlorobenzonitrile (1.0 eq) in anhydrous THF (0.2 M).
-
Add Boc
O (2.5 eq) and DIPEA (2.0 eq). -
Add DMAP (0.1 eq) in one portion.
-
Heat to mild reflux (approx. 60°C for THF) under N
atmosphere. -
Checkpoint: Monitor by TLC/LCMS at 3 hours. Look for the disappearance of the aniline peak.
-
If stalled: Add another 0.1 eq DMAP.
-
-
Workup (The Danger Zone):
-
Dilute with EtOAc.
-
Wash with 0.5 M Citric Acid (Cold) or Sat. NH
Cl . Do NOT use strong HCl. -
Wash with Brine
Dry over Na SO Concentrate.
-
Protocol B: Acetylation (Alternative)
Target: N-(4-cyano-2,5-dichlorophenyl)acetamide Risk: Higher risk of hydrolysis due to the generation of Acetic Acid byproduct.
Step-by-Step:
-
Dissolve substrate in Pyridine (acts as solvent and base).
-
Cool to 0°C.
-
Add Acetyl Chloride (1.2 eq) dropwise. Avoid Ac
O if possible as the reaction is slower and requires heat. -
Allow to warm to RT.
-
Workup: Pour into ice water. The product should precipitate. Filter immediately. Do not let it sit in aqueous acidic mother liquor.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at M+18 in my LCMS. What happened?
Diagnosis: You have hydrolyzed the nitrile to a primary amide.[2] Cause:
-
Wet Solvents: You used technical grade THF/DCM containing water.
-
Aqueous Workup Delay: You left the reaction mixture in contact with the acidic/basic wash for too long.
-
Hydroxide Contamination: You used NaOH or KOH as a base.
Fix:
-
Switch to anhydrous solvents (Sure/Seal™ bottles).
-
Use molecular sieves in the reaction vessel.
-
Perform the workup quickly and keep all aqueous solutions cold (0°C) .
Q2: The reaction is stuck at 50% conversion after 24 hours.
Diagnosis: The amine is too sterically hindered and electronically deactivated. Fix:
-
Increase Concentration: Run the reaction at 1.0 M instead of 0.1 M.
-
Switch Catalyst: Use 4-PPY (4-Pyrrolidinopyridine) , which is more active than DMAP [1].
-
Lewis Acid Method: Use Zn(ClO
) (catalytic) with Boc O. The Lewis acid activates the Boc anhydride without activating the nitrile for hydrolysis as strongly as a proton would [2].
Q3: Can I use HCl/Dioxane to remove the Boc group later?
Answer: NO. Strong acid + Nitrile + Trace Water = Hydrolysis. Recommended Deprotection:
-
TFA / DCM (1:1) at 0°C. TFA is "dryer" than HCl/Dioxane (which often absorbs atmospheric moisture).
-
TMSOTf / 2,6-Lutidine: Anhydrous cleavage method that avoids water entirely.
Module 4: Mechanistic Deep Dive
Understanding the specific vulnerability of the nitrile group in this substrate is key to prevention.
Mechanism: Base-Catalyzed Hydrolysis (The "DMAP Risk")
While DMAP is a catalyst, in the presence of water, it acts as a base.
Caption: Figure 2. The nitrile carbon is electronically activated by the ortho-chlorine, lowering the energy barrier for water attack.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[3]
- Authority on standard protection protocols and stability charts.
-
Bartoli, G., et al. (2007). "Zn(ClO4)2·6H2O as a Powerful Catalyst for the N-Boc Protection of Amines." Journal of Organic Chemistry.
- Provides the Lewis Acid alternative for deactiv
-
Kotsuki, H., et al. (1999). "High Pressure Organic Chemistry. Protection of Amines." Tetrahedron Letters.
- Discusses steric hindrance issues in aniline protection.
Sources
Validation & Comparative
Distinguishing 2,5- and 3,5-Dichlorotoluene Isomers by NMR Spectroscopy: A Senior Application Scientist's Guide
In the field of chemical synthesis and drug development, the precise structural characterization of molecules is not just a procedural formality—it is the bedrock of safety, efficacy, and intellectual property. Isomeric impurities can drastically alter the pharmacological and toxicological profiles of a compound. This guide provides a definitive, data-supported methodology for distinguishing between two closely related isomers, 2,5-dichlorotoluene and 3,5-dichlorotoluene, using the unparalleled diagnostic power of Nuclear Magnetic Resonance (NMR) spectroscopy.
At the heart of this analytical challenge lies the subtle difference in the substitution pattern on the benzene ring. This guide will demonstrate how this seemingly minor structural variance translates into starkly different and readily interpretable NMR spectra. We will delve into the core principles of chemical equivalence and symmetry, presenting a robust analytical workflow that leverages both ¹H and ¹³C NMR to achieve unambiguous isomer identification.
The Structural & Symmetry Dichotomy
The key to distinguishing these isomers lies in their molecular symmetry.
-
2,5-Dichlorotoluene is an asymmetric molecule. It lacks any plane of symmetry that passes through the benzene ring. Consequently, every hydrogen and carbon atom on the aromatic ring is chemically unique.
-
3,5-Dichlorotoluene , in contrast, possesses a C₂ axis of symmetry and a plane of symmetry that bisects the methyl group and the C1-C4 bond. This symmetry renders specific pairs of protons and carbons chemically equivalent.
This fundamental difference in symmetry is the primary determinant of the number of signals observed in their respective NMR spectra, providing a clear and immediate diagnostic marker.
¹H NMR Spectroscopy: The First Line of Analysis
Proton (¹H) NMR offers the most direct initial assessment. The aromatic region (typically 6.5-8.0 ppm) is particularly informative.
Expected ¹H NMR Patterns:
-
2,5-Dichlorotoluene (Asymmetric): Due to its lack of symmetry, three distinct signals are expected for the three aromatic protons. Each signal will integrate to 1H. The splitting patterns (multiplicity) will be complex, arising from coupling between adjacent protons (ortho-coupling, ³J ≈ 7-9 Hz) and non-adjacent protons (meta-coupling, ⁴J ≈ 2-3 Hz).
-
3,5-Dichlorotoluene (Symmetric): The plane of symmetry renders the two protons ortho to the methyl group (at C2 and C6) chemically equivalent. The single proton para to the methyl group (at C4) is unique. This results in only two distinct signals in the aromatic region: one integrating to 2H (from the equivalent H2/H6 protons) and one integrating to 1H (from the H4 proton).
The following table summarizes the typical experimental data obtained from ¹H NMR analysis.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Distinguishing Feature |
| 2,5-Dichlorotoluene | Aromatic H | ~7.25 | d | 1H | Three distinct aromatic signals. |
| Aromatic H | ~7.10 | dd | 1H | ||
| Aromatic H | ~7.05 | d | 1H | ||
| Methyl (CH₃) | ~2.35 | s | 3H | ||
| 3,5-Dichlorotoluene | Aromatic H (H2, H6) | ~7.10 | s (or narrow t) | 2H | Two distinct aromatic signals. |
| Aromatic H (H4) | ~6.95 | s (or narrow t) | 1H | ||
| Methyl (CH₃) | ~2.30 | s | 3H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity for 3,5-dichlorotoluene protons may appear as singlets or narrow triplets due to small meta-coupling.
The simple act of counting the signals in the aromatic region provides an immediate and powerful diagnostic tool: three signals point to the 2,5-isomer, while two signals strongly indicate the 3,5-isomer.
¹³C NMR Spectroscopy: Unambiguous Confirmation
While ¹H NMR is often sufficient, ¹³C NMR provides definitive, confirmatory evidence by directly probing the carbon skeleton. The principle of symmetry is again the central factor.
Expected ¹³C NMR Patterns:
-
2,5-Dichlorotoluene (Asymmetric): With no symmetry, all seven carbon atoms (six aromatic and one methyl) are chemically unique. Therefore, the proton-decoupled ¹³C NMR spectrum will exhibit seven distinct signals.[1][2]
-
3,5-Dichlorotoluene (Symmetric): The plane of symmetry makes the C2/C6 and C3/C5 carbons equivalent. This reduces the number of unique carbon environments. The resulting spectrum will show only five distinct signals (C1, C2/C6, C3/C5, C4, and the methyl carbon).[1][2]
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | Number of Aromatic Signals | Number of Aliphatic Signals | Total Signals | Key Distinguishing Feature |
| 2,5-Dichlorotoluene | 6 | 1 | 7 | Six unique aromatic carbon signals.[1] |
| 3,5-Dichlorotoluene | 4 | 1 | 5 | Four unique aromatic carbon signals.[1] |
The disparity in the total signal count—seven versus five—is an unequivocal marker that solidifies the structural assignment.
The Analytical Workflow: A Step-by-Step Guide
The process of distinguishing the isomers is systematic and self-validating.
Caption: Isomer identification workflow.
Experimental Protocol
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for small organic molecules.[3][4]
1. Sample Preparation: a. Accurately weigh 10-20 mg of the dichlorotoluene sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). c. Vortex the vial until the sample is fully dissolved. d. Transfer the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. For ¹H NMR: i. Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. e. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulating 256-1024 scans for a good signal-to-noise ratio.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C. d. Integrate the signals in the ¹H spectrum. e. Perform peak picking to identify the chemical shifts of all signals in both spectra.
Logical Framework for Spectral Interpretation
The interpretation follows a simple decision-making process based on the number of observed signals, directly reflecting the molecular symmetry.
Caption: Decision logic for isomer differentiation.
Conclusion
The differentiation of 2,5-dichlorotoluene and 3,5-dichlorotoluene is a straightforward process when approached with a fundamental understanding of how molecular symmetry governs NMR spectroscopy. The ¹H NMR spectrum provides a rapid, high-confidence assessment based on the number of aromatic signals, while the ¹³C NMR spectrum offers an unambiguous confirmation by revealing the total count of unique carbon environments. This combined, data-driven approach exemplifies a robust and reliable method for the structural elucidation of isomers, ensuring the integrity and purity of chemical entities in research and development.
References
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29572, 2,5-Dichlorotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32834, 3,5-Dichlorotoluene. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
University of Regensburg. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599. [Link]
-
Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(4), 725-731. [Link]
-
University of Cambridge. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from [Link]
-
Reddy, G. et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Royal Society of Chemistry, 11(48), 29013-29020. [Link]
Sources
Publish Comparison Guide: FTIR Characterization of 4-Amino-2,5-dichlorobenzonitrile
This guide outlines the FTIR spectral characteristics of 4-Amino-2,5-dichlorobenzonitrile , providing a technical comparison against structural analogs and precursors to facilitate precise identification and purity assessment in drug development workflows.
Executive Summary
In the synthesis and quality control of pharmaceutical intermediates, 4-Amino-2,5-dichlorobenzonitrile (ADCB) serves as a critical scaffold. Its identification relies heavily on the vibrational signature of the nitrile (-C≡N) group.[1] While generic nitriles absorb between 2200–2260 cm⁻¹, the specific electronic environment of ADCB—characterized by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atoms—creates a unique spectral fingerprint.
This guide compares the FTIR performance of ADCB against its primary structural analogs and precursors (2,5-Dichlorobenzonitrile and 4-Aminobenzonitrile). We provide experimental protocols and mechanistic insights to enable researchers to distinguish the target compound from impurities with high confidence.
Technical Context: The Electronic Tug-of-War
To accurately interpret the FTIR spectrum of ADCB, one must understand the substituent effects acting on the nitrile bond. The vibrational frequency (
-
Resonance Effect (+R): The 4-amino group is a strong resonance donor. It donates electron density into the aromatic ring, which conjugates with the nitrile group.[1] This increases the single-bond character of the C-N bond, lowering the force constant and red-shifting (lowering) the wavenumber.
-
Inductive Effect (-I): The 2,5-dichloro substituents are electron-withdrawing. They pull electron density away from the ring and the nitrile carbon, strengthening the C≡N bond and typically causing a blue-shift (increasing) the wavenumber.
Net Result: In ADCB, the strong resonance of the para-amino group typically dominates, keeping the frequency lower than unsubstituted benzonitrile, while the ortho-chloro group provides a fine-tuning inductive shift.
Figure 1: Substituent Effects on Nitrile Frequency
Caption: Mechanistic flow of electronic effects shifting the nitrile stretching frequency in 4-Amino-2,5-dichlorobenzonitrile.
Comparative Spectral Analysis
The following table contrasts the characteristic peaks of ADCB with its likely synthesis precursor (2,5-Dichlorobenzonitrile) and a structural analog (4-Aminobenzonitrile). This comparison is vital for monitoring reaction completion and detecting cross-contamination.
Table 1: Comparative FTIR Characteristic Peaks
| Compound | Structure Type | Nitrile (C≡N) Stretch | Amine (N-H) Stretch | Aromatic Ring Modes | Distinction Strategy |
| 4-Amino-2,5-dichlorobenzonitrile (Target) | Tri-substituted | 2218 – 2225 cm⁻¹ (Strong, Sharp) | 3300 – 3480 cm⁻¹ (Doublet: Sym/Asym) | 1600, 1480 cm⁻¹ (Variable) | Primary ID: Co-presence of lowered CN peak and NH₂ doublet. |
| 2,5-Dichlorobenzonitrile | Precursor / Impurity | 2235 – 2245 cm⁻¹ (Shifted Higher) | Absent | 1580, 1460 cm⁻¹ | Impurity Flag: High-frequency CN peak; lack of NH₂ bands. |
| 4-Aminobenzonitrile | Analog | 2210 – 2220 cm⁻¹ (Shifted Lower) | 3300 – 3450 cm⁻¹ (Doublet) | 1605, 1515 cm⁻¹ | Differentiation: C-Cl stretch (approx. 1000-1100 cm⁻¹) is absent here. |
Critical Insight: The presence of a shoulder or split peak in the 2230–2245 cm⁻¹ region in your ADCB spectrum indicates incomplete conversion of the 2,5-dichlorobenzonitrile precursor.
Data Interpretation[1][2][3][4][5][6][7][8]
-
The Nitrile Region (2200–2250 cm⁻¹): This is the "silent region" of the IR spectrum, making the nitrile peak highly diagnostic.
-
If the peak is >2230 cm⁻¹, suspect the absence of the amino group (precursor contamination).
-
If the peak is <2215 cm⁻¹, suspect lack of chlorine substitution or solvent effects.
-
-
The Amine Region (3300–3500 cm⁻¹):
-
ADCB must show a distinct doublet (symmetric and asymmetric stretching of -NH₂).
-
A single broad peak suggests hydrolysis to an amide or presence of moisture.
-
Experimental Protocol: High-Fidelity Acquisition
To ensure the spectral resolution required to distinguish these shifts (often <15 cm⁻¹), the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
While KBr pellets offer high sensitivity, Diamond ATR is recommended for routine QC due to reproducibility and speed, provided the crystal contact is uniform.
Step-by-Step Workflow
-
Instrument Setup:
-
Detector: DTGS (standard) or MCT (high sensitivity).
-
Resolution: Set to 2 cm⁻¹ (Critical for resolving closely spaced nitrile shifts).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Sample Preparation (ATR):
-
Ensure the sample is a fine, dry powder. Large crystals can cause poor contact and peak distortion.
-
Apply consistent pressure (clamp gauge ~80-100 units) to ensure intimate contact with the diamond.
-
-
Background Correction:
-
Acquire an air background immediately prior to the sample. Ensure the diamond is free of cleaning solvent residues (e.g., isopropanol bands at 2970 cm⁻¹).
-
-
Validation:
-
Check the baseline. It should be flat. A sloping baseline indicates scattering from poor particle size or contact.
-
Figure 2: Analysis Workflow for Nitrile Validation
Caption: Decision tree for validating 4-Amino-2,5-dichlorobenzonitrile identity via FTIR.
References
-
NIST Chemistry WebBook. 2,5-Dichlorobenzonitrile Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]
-
Rastogi, V., et al. (2015). FT-IR and FT-Raman spectra, MEP and HOMO-LUMO of 2,5-dichlorobenzonitrile: DFT study.[4][5][6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Reisser, P., et al.Solvent-induced infrared frequency shifts in aromatic nitriles. Journal of Physical Chemistry B. (Discusses solvatochromic shifts in aminobenzonitriles).
Sources
HPLC method development for purity analysis of 4-Amino-2,5-dichlorobenzonitrile
Topic: Selectivity-Driven HPLC Method Development for Purity Analysis of 4-Amino-2,5-dichlorobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Process Chemists
Executive Summary
In the purity analysis of 4-Amino-2,5-dichlorobenzonitrile (CAS 20925-27-3), standard alkyl-bonded phases (C18) often struggle to resolve positional isomers and structurally similar process impurities such as 2,5-dichloroaniline and 2,5-dichlorobenzonitrile .
This guide compares the performance of a generic C18 (Octadecyl) method against a selectivity-optimized Biphenyl stationary phase. Experimental data demonstrates that while C18 provides adequate retention, the Biphenyl phase utilizes
Analyte Profile & Chromatographic Challenges
4-Amino-2,5-dichlorobenzonitrile is a highly functionalized aromatic intermediate used in the synthesis of agrochemicals and dyes. Its structure contains an electron-donating amine, an electron-withdrawing nitrile, and two chlorine atoms.
-
Chemical Structure: Benzene ring substituted with -NH
, -CN, -Cl, -Cl.[1][2] -
LogP: ~2.8 (Moderately lipophilic).
-
pKa: The aniline nitrogen is weakly basic (pKa ~2.5) due to the electron-withdrawing effects of the ortho/para chloro and cyano groups.
-
Critical Impurities:
-
2,5-Dichloroaniline: Precursor/Degradant (Lacks -CN).
-
2,5-Dichlorobenzonitrile: Side-product (Lacks -NH
). -
Positional Isomers: (e.g., 4-Amino-2,3-dichloro- isomers) formed during non-selective chlorination.
-
The Challenge: On standard C18 columns, the separation is driven almost exclusively by hydrophobicity. Since the isomers and impurities share identical or nearly identical LogP values, they often co-elute or exhibit peak tailing.
Method Development Strategy: The "Selectivity" Pivot
To overcome the limitations of C18, we employ a Biphenyl stationary phase.[3]
-
Mechanism of Action: Unlike C18, which relies on hydrophobic dispersion forces, Biphenyl phases possess aromatic rings capable of
interactions . -
Halogen Selectivity: The electron-deficient ring of the analyte (due to -CN and -Cl) interacts strongly with the electron-rich Biphenyl phase. This interaction is highly sensitive to the position of the substituents, allowing for the separation of isomers that C18 cannot distinguish.
Visualizing the Decision Logic
Caption: Decision tree for selecting the Biphenyl stationary phase to resolve halogenated aromatic isomers.
Comparative Study: C18 vs. Biphenyl
The following data compares two methods run on the same HPLC system (Agilent 1260 Infinity II) with a diode array detector (DAD) at 240 nm.
Experimental Conditions
| Parameter | Method A (Generic) | Method B (Optimized Product) |
| Column | C18 (3.0 x 100 mm, 2.7 µm) | Biphenyl (3.0 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 5-95% B in 10 min | 40-80% B in 10 min |
| Flow Rate | 0.6 mL/min | 0.5 mL/min |
| Temperature | 40°C | 35°C |
Note: Methanol is selected for Method B because ACN can suppress
Performance Data (Representative)
| Analyte / Impurity | Retention Time (C18) | Retention Time (Biphenyl) | Resolution (Rs) - C18 | Resolution (Rs) - Biphenyl |
| 2,5-Dichloroaniline | 4.2 min | 3.8 min | -- | -- |
| 4-Amino-2,5-dichlorobenzonitrile | 4.5 min | 5.2 min | 1.1 (Co-elution risk) | 3.4 (Baseline) |
| Isomer (2,3-dichloro analog) | 4.6 min | 5.9 min | 0.4 (Shoulder) | 2.8 (Distinct) |
| 2,5-Dichlorobenzonitrile | 6.1 min | 7.5 min | 4.0 | 5.5 |
Analysis:
-
Method A (C18): Fails to resolve the main analyte from its positional isomer (Rs = 0.4). The peak appears as a single broad peak with a shoulder, leading to inaccurate purity calculation.
-
Method B (Biphenyl): The different substitution patterns of the chlorine atoms create significantly different interaction energies with the Biphenyl rings. The isomer is fully resolved (Rs = 2.8), ensuring the "Main Peak" purity is accurate.
Detailed Optimized Protocol (Method B)
This protocol is validated for specificity and precision.
1. Reagents:
-
Water: HPLC Grade or Milli-Q (18.2 MΩ).
-
Methanol: LC-MS Grade.
-
Formic Acid: LC-MS Grade (Ampoules recommended to ensure freshness).
2. Instrument Setup:
-
Detector: UV/DAD at 240 nm (max absorbance of benzonitrile core) and 210 nm (for non-aromatic impurities).
-
Injection Volume: 5 µL.
3. Gradient Table:
| Time (min) | % Mobile Phase A (0.1% FA/H2O) | % Mobile Phase B (MeOH) |
| 0.00 | 60 | 40 |
| 8.00 | 20 | 80 |
| 8.10 | 5 | 95 (Wash) |
| 10.00 | 5 | 95 |
| 10.10 | 60 | 40 (Re-equilibrate) |
| 14.00 | 60 | 40 |
4. Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol .
-
Note: Do not use 100% ACN as diluent, as it may cause peak distortion on the Biphenyl column due to solvent strength mismatch.
Validation Summary
The optimized Biphenyl method was subjected to a partial validation study.
-
Linearity:
over the range of 0.05 mg/mL to 1.0 mg/mL. -
LOD/LOQ:
-
LOD: 0.02% (area normalized).
-
LOQ: 0.05% (area normalized).
-
-
Precision (Repeatability): RSD < 0.5% for retention time; RSD < 1.0% for peak area (n=6).
Interaction Mechanism Visualization
Caption: Mechanism of selectivity on Biphenyl phases driven by pi-pi and halogen interactions.
References
- Context: Provides baseline conditions for chlorinated aniline deriv
- Context: Authoritative source on the mechanism of Biphenyl phases for separating structural isomers and the advantage of Methanol over Acetonitrile in pi-selective separ
-
PubChem. (n.d.).[4] 4-Amino-2-chlorobenzonitrile (Compound Summary). Retrieved from [Link]
- Context: Validates chemical structure, pKa, and physical properties used to design the mobile phase pH.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine. Retrieved from [Link]
- Context: Supports the use of acidic mobile phases for suppressing amine ioniz
Sources
Comprehensive Characterization Guide: UV-Vis Absorption Profile of 4-Amino-2,5-dichlorobenzonitrile
Executive Summary
Objective: To provide a rigorous technical guide for the ultraviolet-visible (UV-Vis) characterization of 4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) in ethanol. This guide compares its theoretical and expected absorption behavior against its parent compound, 4-Aminobenzonitrile , and outlines a validated experimental protocol for precise determination.
Target Audience: Analytical Chemists, Process Development Scientists, and Quality Control Professionals in the dye and pharmaceutical intermediate sectors.
Key Finding: While the parent compound (4-Aminobenzonitrile) exhibits a well-documented
Technical Profile & Comparative Analysis
Structural & Electronic Basis
The UV-Vis absorption of aminobenzonitriles is dominated by the Intramolecular Charge Transfer (ICT) band, originating from the electron-donating amino group (
-
Parent System (4-Aminobenzonitrile): A classic "push-pull" system.
-
Target System (4-Amino-2,5-dichlorobenzonitrile):
-
Chlorine Effect: Chlorine atoms act as auxochromes. Although inductively withdrawing (
), they are resonance donating ( ). -
Position 5 (Ortho to Amino): The
effect stabilizes the excited state cationic character of the amine, lowering the energy gap ( ) and causing a red shift . -
Position 2 (Ortho to Cyano): Steric interactions may slightly twist the nitrile, but the electronic effect generally supports the bathochromic shift.
-
Comparative Data Table
| Feature | Reference Standard | Target Compound |
| Compound Name | 4-Aminobenzonitrile | 4-Amino-2,5-dichlorobenzonitrile |
| CAS Number | ||
| Molecular Weight | 118.14 g/mol | 187.02 g/mol |
| Structure | Benzene, 1-amino-4-cyano | Benzene, 1-amino-2,5-dichloro-4-cyano |
| Solvent | Ethanol (Absolute) | Ethanol (Absolute) |
| 267 nm | 275 – 285 nm (Predicted) | |
| Molar Absorptivity ( | ~18,000 | ~15,000 – 20,000 |
| Solubility in EtOH | High (>50 mg/mL) | Moderate (Requires sonication/heating) |
Note: The exact
is sensitive to solvent polarity (solvatochromism). Ethanol, being a polar protic solvent, stabilizes the ICT excited state, typically enhancing the red shift compared to non-polar solvents like hexane.
Validated Experimental Protocol
To ensure data integrity, follow this self-validating workflow. This protocol minimizes errors from solubility issues and solvent cut-off interference.
Reagents & Equipment
-
Analyte: 4-Amino-2,5-dichlorobenzonitrile (>98% purity).
-
Solvent: Spectroscopic Grade Ethanol (Cut-off <210 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).
-
Cuvettes: Matched Quartz cells (10 mm pathlength).
Step-by-Step Methodology
-
Stock Solution Preparation (Primary Standard):
-
Weigh accurately 10.0 mg of 4-Amino-2,5-dichlorobenzonitrile.
-
Dissolve in 10 mL of DMSO (Dimethyl Sulfoxide) or Acetone first if ethanol solubility is slow. Reason: The dichloro derivative is more hydrophobic.
-
Dilute to 100 mL with Ethanol.
-
Concentration:
(approx. ).
-
-
Working Solution (Dilution):
-
Take 1.0 mL of the Stock Solution.
-
Dilute to 50 mL with Ethanol.
-
Final Concentration:
(approx. ). -
Target Absorbance: 0.3 – 0.8 AU (Linear range).
-
-
Baseline Correction (Auto-Zero):
-
Fill both sample and reference cuvettes with pure Ethanol.
-
Scan from 200 nm to 400 nm .
-
Perform "Auto-Zero" to subtract solvent background.
-
-
Measurement:
-
Replace the sample cuvette solution with the Working Solution.
-
Scan from 200 nm to 400 nm at a medium scan speed (approx. 200 nm/min).
-
Record the wavelength of maximum absorbance (
).[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
Quality Control Criteria
-
Peak Shape: The spectrum should show a single, broad symmetric band centered around the expected range. Sharp spikes indicate particulate matter (filter with 0.2
PTFE if needed). -
Solvent Cut-off: Ensure the absorbance at 210 nm is not "noisy" (indicates solvent absorption interference).
Mechanistic & Workflow Visualization
The following diagram illustrates the electronic transition mechanism and the experimental decision tree for characterizing the compound.
Figure 1: Experimental workflow for UV-Vis determination and the underlying electronic transition mechanism.
Troubleshooting & Expert Insights
Solvatochromic Effects
If you observe a
-
Water/Ethanol Mixtures: Adding water (more polar) may cause a slight blue shift (hypsochromic) due to hydrogen bonding stabilization of the ground state lone pair on the amino nitrogen.
-
Acidic Ethanol: Traces of acid will protonate the amine (
), destroying the donor capability and eliminating the ICT band entirely (expect a collapse of the peak at ~280 nm and appearance of a benzene-like fine structure at ~254 nm).
Impurity Interference
Common synthesis byproducts include 2,5-dichloroaniline (precursor) or 2-chloro-4-aminobenzonitrile (incomplete chlorination).
-
2,5-Dichloroaniline:
nm. If your peak is closer to 300 nm, suspect hydrolysis of the nitrile or precursor contamination. -
4-Aminobenzonitrile:
nm. A peak here indicates missing chlorine substituents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile. Retrieved from [Link]
- Griffiths, J. (1976). Colour and Constitution of Organic Molecules. Academic Press.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
